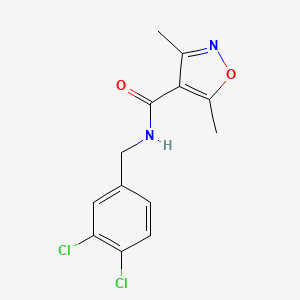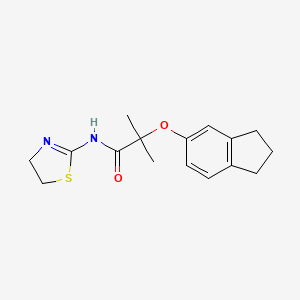![molecular formula C29H31N5O2 B4621876 N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4621876.png)
N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-methylphenyl)-4-quinolinecarboxamide
説明
Synthesis Analysis
The synthesis of related pyrazoloquinoline compounds involves several key steps, including the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with cyclohexanone in the presence of phosphorus pentoxide and N,N-dimethylcyclohexylamine, leading to the formation of 4-arylamino tetrahydro pyrazoloquinolines and their N-Mannich bases. These compounds are synthesized with yields ranging from 8 to 52% for the quinolines and 45 to 94% for the Mannich bases, indicating a versatile synthetic pathway for this class of compounds (Nielsen & Pedersen, 1986).
Molecular Structure Analysis
The molecular structure of related compounds, such as quinoline derivatives, has been extensively analyzed through various techniques, including X-ray diffraction. These analyses reveal intricate details about the conformation and arrangement of atoms within the molecules, offering insights into their potential chemical behavior and interactions (Jiang, Wu, & Li, 2007).
Chemical Reactions and Properties
Pyrazoloquinoline compounds participate in various chemical reactions, including cyclocondensations and heteroannulations, which are crucial for modifying their structure and enhancing their biological activities. These reactions facilitate the introduction of different substituents, affecting the compound's properties and potential applications. Tin(II) chloride catalyzed cyclocondensation and molecular sieve mediated dehydrogenative heteroannulation are examples of reactions used to synthesize new derivatives under solvent-free conditions or using specific catalysts for efficient bond formation (Marjani et al., 2015), (Deng et al., 2016).
科学的研究の応用
Synthetic Methodologies and Chemical Properties
Catalyzed Synthesis of Pyrazoloquinolines : A study by Marjani et al. (2015) demonstrated the synthesis of new pyrazolo[5,4-b]quinoline derivatives using tin(II) chloride dihydrate as a catalyst under solvent-free conditions. This method emphasizes a convenient approach to constructing complex quinoline derivatives, potentially including the compound of interest, showcasing the versatility of pyrazoloquinoline structures in synthetic chemistry (Marjani et al., 2015).
Applications in Organic Light-Emitting Diodes (OLEDs) : Research on organic light-emitting diodes (OLEDs) by T. and colleagues (2001) explored variously substituted pyrazoloquinolines, including structures similar to the compound , as emitting materials. This study highlights the potential use of such compounds in developing advanced materials for electronic and photonic applications, underscoring their significance beyond mere chemical curiosity (T. et al., 2001).
Biological Activities
Antitumor and Cytotoxic Activities : Deady et al. (2003) conducted a study on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural motifs with the compound of interest. Their findings demonstrated potent cytotoxic activities against various cancer cell lines, suggesting that similar compounds, including N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-methylphenyl)-4-quinolinecarboxamide, may have potential as antitumor agents (Deady et al., 2003).
Synthesis and Evaluation of Thiazoloquinolines : A study by Alvarez-Ibarra et al. (1997) on the synthesis and antitumor evaluation of thiazolo[5,4-b]quinoline derivatives highlighted the structural importance of quinoline derivatives in medicinal chemistry. The research identified key structural features necessary for antitumor activities, which could inform further studies on compounds like N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-methylphenyl)-4-quinolinecarboxamide (Alvarez-Ibarra et al., 1997).
特性
IUPAC Name |
N-[3-(cyclohexylcarbamoyl)-1-ethylpyrazol-4-yl]-2-(4-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O2/c1-3-34-18-26(27(33-34)29(36)30-21-9-5-4-6-10-21)32-28(35)23-17-25(20-15-13-19(2)14-16-20)31-24-12-8-7-11-22(23)24/h7-8,11-18,21H,3-6,9-10H2,1-2H3,(H,30,36)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFBTAFLEJQMLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-(2,4-dichlorophenoxy)propyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4621796.png)
![9-[2-(allyloxy)ethyl]-9H-carbazole](/img/structure/B4621799.png)
![ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate](/img/structure/B4621816.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4621817.png)

![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B4621832.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B4621835.png)

![2-[(3,4-diethoxyphenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4621847.png)
![1,8,8-trimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4621848.png)
![N-allyl-2-{[(6-bromo-2-naphthyl)oxy]acetyl}hydrazinecarbothioamide](/img/structure/B4621858.png)

![5-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4621865.png)
![2-[(pentafluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4621868.png)